Cas no 932292-22-3 (N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide)
N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide
- N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
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- Inchi: 1S/C23H26N4O4/c1-30-18-8-6-16(7-9-18)21-22(29)26-23(25-21)10-12-27(13-11-23)15-20(28)24-17-4-3-5-19(14-17)31-2/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29)
- InChI Key: FTUBOZGUVDBYMB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(OC)=C1)(=O)CN1CCC2(NC(=O)C(C3=CC=C(OC)C=C3)=N2)CC1
N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-3590-2μmol |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-5μmol |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-10μmol |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-1mg |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-2mg |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-3mg |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-4mg |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-5mg |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-10mg |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-3590-15mg |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide |
932292-22-3 | 15mg |
$89.0 | 2023-09-10 |
N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide
Introduction to N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide and Its Applications
N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide, with a CAS number of 932292-22-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of spirocyclic triazaspiro compounds, which are known for their unique structural features and potential biological activities. The presence of multiple functional groups, including methoxy and acetamide moieties, contributes to its diverse chemical properties and reactivity.
The synthesis of N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide involves a series of intricate steps that require precise control over reaction conditions and reagent selection. The spirocyclic core is formed through a cyclization reaction between two heterocyclic systems, resulting in a highly stable and rigid molecular framework. This structural motif is particularly interesting because it mimics the scaffold of several natural products that have demonstrated therapeutic efficacy in various diseases.
In recent years, there has been a growing interest in spirocyclic compounds due to their ability to exhibit multiple binding modes with biological targets. This characteristic makes them valuable candidates for drug discovery and development. Specifically, the triazaspiro structure of N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. Researchers have hypothesized that this compound may interact with enzymes and receptors involved in metabolic pathways, making it a promising candidate for further exploration.
The methoxy groups in the molecule play a crucial role in modulating its pharmacokinetic properties. These groups can influence solubility, permeability, and metabolic stability, which are critical factors in drug design. Additionally, the acetamide moiety provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, modifications at this position could enhance binding affinity or improve bioavailability.
The chemical behavior of N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide has been studied in detail using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided valuable insights into its molecular structure and dynamics. Additionally, computational studies have been employed to predict its interactions with biological targets. These computational models have helped researchers understand how the compound might bind to proteins and nucleic acids, providing a foundation for rational drug design.
In the realm of medicinal chemistry, N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide has been explored as a potential lead compound for treating various diseases. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The spirocyclic core is particularly noteworthy because it can adopt multiple conformations that may enhance binding to biological targets. This flexibility is often a desirable feature in drug candidates.
The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop synthetic routes that minimize waste and reduce environmental impact. For example, catalytic methods have been employed to streamline reactions and improve yields without compromising purity. These approaches align with the broader goal of sustainable chemistry.
The future prospects for N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro4.5dec-1-en-8-ylacetamide are promising as ongoing research continues to uncover new applications for spirocyclic compounds. Advances in synthetic methodologies will likely enable the creation of more derivatives with enhanced properties. Additionally, collaborations between chemists and biologists will be essential in translating these findings into clinical applications.
In conclusion, N-(3-methoxyphenyl)-2-2-(4-methoxyphenyl)-3-oxyo 1 48 triazaspiro45dec 1 en 8 ylacetamide is a fascinating compound with significant potential in pharmaceutical research Its unique structural features make it an attractive candidate for drug development particularly as an intermediate for synthesizing novel therapeutic agents Further exploration of its biological activities and synthetic modifications will continue to drive innovation in this field.
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